N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 871323-16-9
VCID: VC4292833
InChI: InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
SMILES: CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C17H15FN4O2
Molecular Weight: 326.331

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 871323-16-9

Cat. No.: VC4292833

Molecular Formula: C17H15FN4O2

Molecular Weight: 326.331

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 871323-16-9

Specification

CAS No. 871323-16-9
Molecular Formula C17H15FN4O2
Molecular Weight 326.331
IUPAC Name N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Standard InChI Key SDHQAFUKPSLSBZ-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)F

Introduction

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential interactions with various biological targets, making them valuable in drug development.

Synthesis and Chemical Reactions

The synthesis of triazole derivatives typically involves multi-step chemical reactions. These may include:

  • Click Chemistry: Often used for forming triazole rings, involving azides and alkynes in the presence of a catalyst.

  • Nucleophilic Substitution: May be involved in attaching the methoxyphenyl and fluorophenyl groups.

  • Amidation: For incorporating the carboxamide group.

Specific conditions such as temperature control, solvent choice, and reaction time optimization are crucial for achieving high yields and purity.

Potential Applications and Biological Activity

Triazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of a triazole ring and a carboxamide functional group in N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggests potential interactions with biological targets such as enzymes or receptors.

Potential ApplicationDescription
Antimicrobial ActivityTriazoles have shown efficacy against various pathogens.
Antiviral ActivitySome triazoles exhibit antiviral properties, making them candidates for antiviral drug development.
Anticancer ActivityThe ability to interact with cellular targets makes them potential anticancer agents.

Research Findings and Future Directions

Experimental studies are necessary to elucidate the exact mechanism of action of N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. This includes binding affinity assays and cellular assays to assess biological activity. Future research should focus on optimizing synthesis conditions and exploring its therapeutic potential.

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